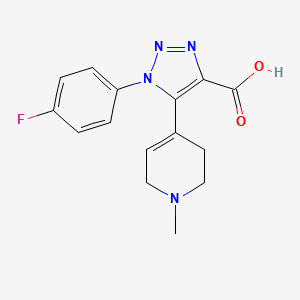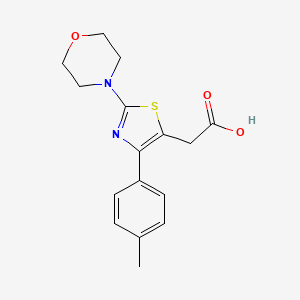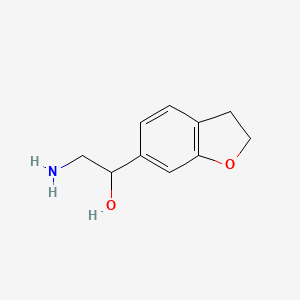
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a piperidine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrophenyl intermediate: Starting with a nitrobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the enone intermediate: The nitrophenyl intermediate can be reacted with an appropriate ketone in the presence of a base to form the enone structure.
Piperidine addition: The enone intermediate can then undergo nucleophilic addition with piperidine to form the piperidinyl enone.
Formation of the final product: The final step involves the coupling of the piperidinyl enone with benzamide under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the nitrophenyl and piperidine groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, such compounds may be explored for their therapeutic potential. The combination of functional groups could provide activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their reactivity and functional diversity make them valuable intermediates in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a morpholine ring instead of piperidine.
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H20BrN3O4 |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
N-[(Z)-1-bromo-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18- |
InChI-Schlüssel |
KTYQKHKOSHYSAA-HNENSFHCSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Br)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
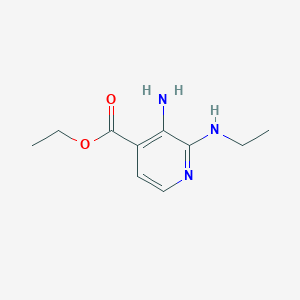
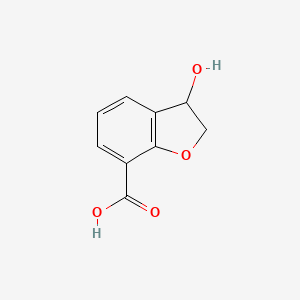

![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)


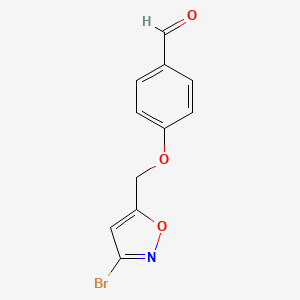
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
